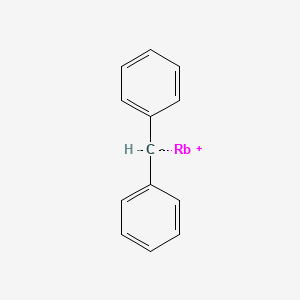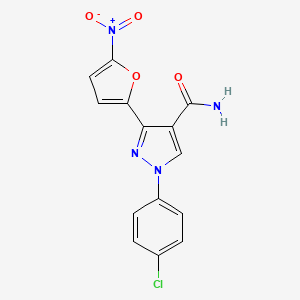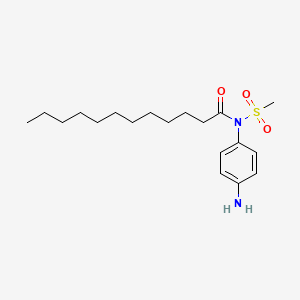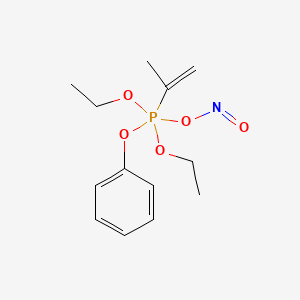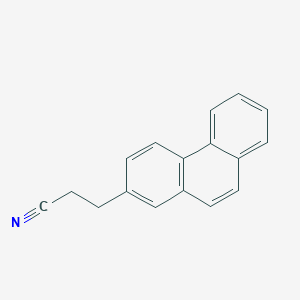
3-(Phenanthren-2-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Phenanthren-2-yl)propanenitrile is an organic compound that belongs to the class of nitriles It consists of a phenanthrene moiety attached to a propanenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Phenanthren-2-yl)propanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide (P4O10) to form nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
3-(Phenanthren-2-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst.
Substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted phenanthrene derivatives depending on the reagent used.
Scientific Research Applications
3-(Phenanthren-2-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Phenanthren-2-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, influencing the compound’s biological activity. The phenanthrene moiety may interact with biological macromolecules, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Naphthalen-2-yl)propanenitrile
- 3-(4-Hydroxyphenyl)propanenitrile
- 3-(2-Morpholinoquinolin-3-yl)propanenitrile
Uniqueness
3-(Phenanthren-2-yl)propanenitrile is unique due to its phenanthrene moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
61638-17-3 |
|---|---|
Molecular Formula |
C17H13N |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
3-phenanthren-2-ylpropanenitrile |
InChI |
InChI=1S/C17H13N/c18-11-3-4-13-7-10-17-15(12-13)9-8-14-5-1-2-6-16(14)17/h1-2,5-10,12H,3-4H2 |
InChI Key |
SLGOIJDBUYFQRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[(4-Methyl-1-phenylpentylidene)amino]oxy}acetic acid](/img/structure/B14586639.png)
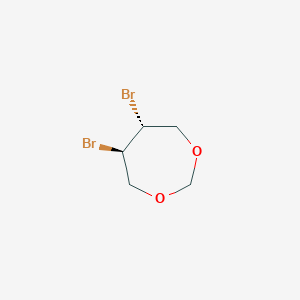
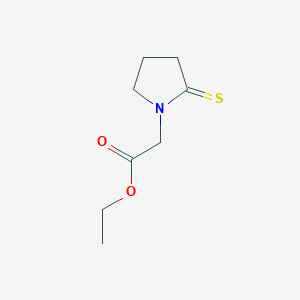
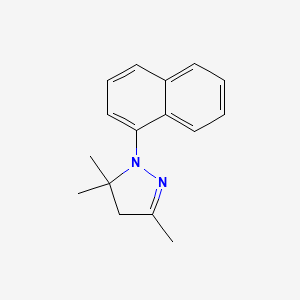
![3-[(4-Aminopyrimidin-2-YL)sulfanyl]propanamide](/img/structure/B14586666.png)
![3-Ethyl-6-methyl-2-phenyl-1,5-dihydropyrrolo[3,2-c]pyridin-4-one](/img/structure/B14586669.png)
![Tributyl{[2-methyl-1-(oxiran-2-yl)propan-2-yl]oxy}stannane](/img/structure/B14586675.png)
![1-[3-(2-Bromoethoxy)-4-nitrophenoxy]-2,4-dichlorobenzene](/img/structure/B14586677.png)
